molecular formula C11H10O2 B8295873 (3-Phenyl-2-propynyloxy)ethanal

(3-Phenyl-2-propynyloxy)ethanal

Cat. No.: B8295873
M. Wt: 174.20 g/mol
InChI Key: JXPIHEWTAJJLQM-UHFFFAOYSA-N
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Description

(3-Phenyl-2-propynyloxy)ethanal is an organoaldehyde characterized by an ethanal (acetaldehyde) backbone modified with a 3-phenyl-2-propynyloxy substituent. The compound combines the reactivity of an aldehyde group with the steric and electronic effects of a phenyl ring and a propargyl ether moiety.

Such structural features may influence solubility, boiling point, and stability compared to simpler aldehydes like ethanal .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-(3-phenylprop-2-ynoxy)acetaldehyde

InChI

InChI=1S/C11H10O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8H,9-10H2

InChI Key

JXPIHEWTAJJLQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCOCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (3-Phenyl-2-propynyloxy)ethanal, we compare it with structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Functional Group Key Substituents Molecular Weight (g/mol)* Notable Properties
This compound Aldehyde Phenyl, propargyloxy ~176.2 High steric hindrance, potential for alkyne reactions
Ethanal (Acetaldehyde) Aldehyde None 44.05 Volatile, highly reactive, miscible in water
2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol Alcohol Tetramethylbutyl-phenoxy, ethoxy ~310.4 High lipophilicity, low volatility
2-(Nonylphenoxy)ethanol Alcohol Nonylphenoxy ~276.4 Surfactant properties, moderate solubility

*Molecular weights estimated based on substituent contributions.

Key Findings:

Substituent Effects on Reactivity: The aldehyde group in this compound is less accessible to nucleophiles compared to ethanal due to steric hindrance from the phenyl and propargyloxy groups. This contrasts with unsubstituted ethanal, which readily undergoes nucleophilic additions (e.g., forming acetals) . Propargyloxy substituents enable alkyne-specific reactions (e.g., cycloadditions), a feature absent in ethanal or ethanol derivatives like 2-(nonylphenoxy)ethanol .

Physical Properties: The bulky aromatic and alkyne substituents increase molecular weight and likely reduce volatility compared to ethanal (boiling point: 20.2°C). Similar substituted ethanols (e.g., 2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol) exhibit higher boiling points and lower water solubility due to nonpolar substituents .

Chemical Stability :

  • Ethanal is highly reactive and prone to oxidation or polymerization. In contrast, the steric protection in this compound may enhance stability under storage conditions. Materials resistant to ethanal (e.g., PSENmag safety switches ) suggest that bulkier derivatives could exhibit improved compatibility in industrial applications.

Applications :

  • Ethanal is widely used in acetic acid synthesis and perfumery. Substituted analogs like this compound may find niche roles in pharmaceuticals or polymer chemistry, where controlled aldehyde reactivity and alkyne functionalization are advantageous .

Table 2: Resistance and Reactivity Profiles

Compound Resistance to Oxidation Solubility in Polar Solvents Alkyne Reactivity
This compound Moderate (steric shield) Low (aromatic dominance) High
Ethanal Low High None
2-(Nonylphenoxy)ethanol High (alcohol stability) Moderate None

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